molecular formula C18H16O2 B1221969 3-(10-Methyl-anthracen-9-YL)-propionic acid

3-(10-Methyl-anthracen-9-YL)-propionic acid

Cat. No. B1221969
M. Wt: 264.3 g/mol
InChI Key: CKQINRXZVYBCSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(10-methyl-9-anthryl)propanoic acid is anthracene substituted at C-9 by a propionic acid group and at C-10 by a methyl group. It is a member of anthracenes and a monocarboxylic acid.

Scientific Research Applications

Photomechanical Organic Microcrystals

(E)-3-(Anthracen-9-yl)acrylic acid (9-AYAA) has been studied for its strong photomechanical response in bulk crystals. However, growing high-quality microcrystals has been challenging using conventional techniques. A method involving the tert-butyl ester of 9-AYAA and acid-catalyzed hydrolysis was found to successfully grow microwires and microplates of 9-AYAA. These microstructures exhibit photoinduced coiling-uncoiling and folding-unfolding transitions under specific irradiation, showing potential for photomechanical applications (Al‐Kaysi et al., 2015).

Antibacterial Activity

Anthracene derivatives synthesized from anthracen-10(9H)-one showed notable in vitro antibacterial activity against both gram-positive and gram-negative strains. This includes the synthesis of 3-(5-aryl-4H-pyrazol-3-yl)anthracen-10(9H)-ones, indicating the potential of these compounds in antibacterial research (Kumar, Jain, & Jain, 2014).

Anodic Oxidation Studies

The anodic oxidation of anthrone in the presence of excess carboxylic acids, including propionic acid, has been investigated. This study explored the synthesis of various anthracene derivatives like 10-propionyloxyanthrone, providing insights into the electrochemical behavior of anthracene compounds (Koketsu et al., 1993).

Fluorescent Sensor Development

Anthracene-based compounds have been developed as highly sensitive fluorescent sensors for detecting metal ions like lead(II) and aluminum(III). These sensors, based on anthracene platforms, demonstrated significant fluorescence enhancement upon metal ion complexation, suggesting their utility in environmental monitoring and bioimaging applications (Anand et al., 2015).

Thiyl Radical Reactions

Studies on the interaction of anthracene with 3-mercaptopropionic acid and oxygen have explored the formation of thiyl radicals, leading to compounds like 3-(9-anthrylthio)propionic acid. Such research provides valuable insights into the chemistry of thiyl radicals and their potential applications in organic synthesis (Beckwith & See, 1964).

properties

Product Name

3-(10-Methyl-anthracen-9-YL)-propionic acid

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

3-(10-methylanthracen-9-yl)propanoic acid

InChI

InChI=1S/C18H16O2/c1-12-13-6-2-4-8-15(13)17(10-11-18(19)20)16-9-5-3-7-14(12)16/h2-9H,10-11H2,1H3,(H,19,20)

InChI Key

CKQINRXZVYBCSC-UHFFFAOYSA-N

SMILES

CC1=C2C=CC=CC2=C(C3=CC=CC=C13)CCC(=O)O

Canonical SMILES

CC1=C2C=CC=CC2=C(C3=CC=CC=C13)CCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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